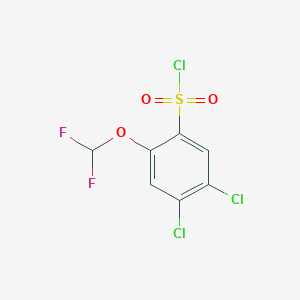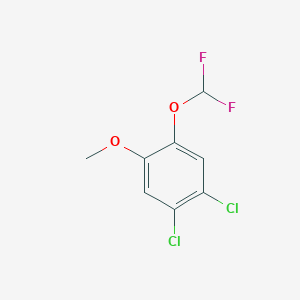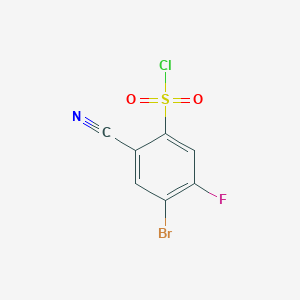
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene
Overview
Description
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene, or 1,4-DCFMB, is a fluorinated organic compound with a wide range of uses in scientific research. It has a wide range of potential applications, from being used in synthesis of pharmaceuticals, to being used as a solvent in organic chemistry. This compound has been studied extensively, and its properties and mechanisms of action are well-understood.
Scientific Research Applications
1,4-DCFMB is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, as a solvent in organic chemistry, and as an inhibitor of enzymes. It has also been used in studies of cellular metabolism, as a reagent in the synthesis of other compounds, and as an additive in fuel cells. Additionally, it has been used in studies of the effects of fluorinated compounds on the environment.
Mechanism of Action
1,4-DCFMB acts as an inhibitor of enzymes, specifically those involved in the metabolism of carbohydrates and lipids. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the concentration of the compound and the enzyme. Additionally, 1,4-DCFMB can act as a proton shuttle, transferring protons from one molecule to another, and can also act as a chelating agent, binding to metal ions and preventing them from participating in reactions.
Biochemical and Physiological Effects
1,4-DCFMB has been shown to have a number of biochemical and physiological effects. In studies of cellular metabolism, it has been shown to inhibit the activity of several enzymes involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to have an effect on the expression of genes involved in the metabolism of lipids and the transport of fatty acids. In studies of the environment, it has been shown to have an effect on the bioavailability of metals, as it can bind to them and prevent them from participating in reactions.
Advantages and Limitations for Lab Experiments
1,4-DCFMB has a number of advantages and limitations when it comes to laboratory experiments. One advantage is that it is relatively easy to synthesize, and is therefore readily available for use in experiments. Additionally, it is relatively nontoxic, making it safe to handle in the laboratory. However, it is also volatile, and can easily evaporate, making it difficult to work with in certain experiments. Additionally, it can be difficult to control the concentration of the compound, as it can easily be degraded or oxidized in the presence of oxygen or other reactive compounds.
Future Directions
1,4-DCFMB has a wide range of potential future applications. One potential application is in the synthesis of pharmaceuticals, as it has been shown to be an effective inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, it could be used in studies of the effects of fluorinated compounds on the environment, as it has been shown to have an effect on the bioavailability of metals. Furthermore, it could be used in studies of cell metabolism, as it has been shown to have an effect on the expression of genes involved in the metabolism of lipids and the transport of fatty acids. Finally, it could be used as an additive in fuel cells, as it has been shown to have a proton shuttle effect.
properties
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(10)6(9)5(2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVENIDRGSTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















